molecular formula C5H9IO B2863683 2-(2-Iodoethyl)oxetane CAS No. 1847452-78-1

2-(2-Iodoethyl)oxetane

Cat. No.: B2863683
CAS No.: 1847452-78-1
M. Wt: 212.03
InChI Key: SKWJZCJFYFPQHY-UHFFFAOYSA-N
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Description

“2-(2-Iodoethyl)oxetane” is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .


Synthesis Analysis

The synthesis of oxetanes, including “this compound”, often presents significant challenges that limit their use in practical applications . A methodology has been developed that introduces a new synthetic disconnection to access oxetanes from native alcohol substrates . This approach has been demonstrated in late-stage functionalization chemistry and has been further exploited to develop a single-step synthesis of a known bioactive synthetic steroid derivative .


Molecular Structure Analysis

The oxetane ring is a four-membered heterocycle containing an oxygen atom . It has an inherent ring strain of 106 kJ·mol−1 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .


Chemical Reactions Analysis

Oxetanes are known to undergo various chemical reactions. For instance, they can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed from inactivated alcohols via selective C−H functionalization .


Physical and Chemical Properties Analysis

Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared with other related oxygen heterocycles . These properties make them of increasing importance in drug design .

Scientific Research Applications

Oxetanes in Drug Discovery

Oxetanes have been recognized for their ability to influence aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules. Substituting common functionalities like gem-dimethyl or carbonyl groups with an oxetane can significantly increase aqueous solubility and reduce metabolic degradation rates. This transformation can also induce conformational changes in aliphatic chains, potentially affecting the bioactivity of drug candidates. The rich chemistry of oxetan-3-one and its derivatives expands the toolkit for drug discovery, offering novel routes to explore therapeutically relevant structures (Wuitschik et al., 2010).

Applications in Heterocyclic Compound Synthesis

Recent advancements highlight oxetanes as valuable intermediates for constructing heterocyclic systems. Their utility is evident in various synthetic strategies, including ring expansion, ring opening, and C-2 functionalization, underscoring their versatility in creating complex molecular architectures (Malapit & Howell, 2015).

Oxetanes as 3-Dimensional Fragments for Screening

The preparation of 2-sulfonyl-oxetanes, offering non-planar structures with desirable physicochemical properties, exemplifies the integration of oxetanes into fragment-based drug discovery. These fragments not only enrich the chemical space explored during screening but also provide a foundation for further functionalization and incorporation into more complex drug-like compounds, facilitating the discovery of novel bioactive molecules (Morgan, Hollingsworth, & Bull, 2014).

Enhancing Physicochemical and Metabolic Properties

Oxetanes have been used to modify the physicochemical and metabolic properties of drug templates, such as thalidomide and lenalidomide. Substituting an imide carbonyl group with an oxetane in these structures resulted in analogs that retained similar in vitro properties to the parent drugs, with notable differences in plasma stability. This strategy suggests a path towards controlling in vivo metabolism and potentially modulating pharmacokinetic profiles (Burkhard et al., 2013).

Oxetane Chemistry in Organic Synthesis

The diverse reactivity of oxetanes has been harnessed in organic synthesis, particularly in reactions involving hypervalent iodine compounds. These reactions include the efficient and selective oxidation of alcohols to carbonyl compounds, highlighting the role of oxetanes and related iodine-mediated reactions in developing new synthetic methodologies (Uyanik & Ishihara, 2009).

Mechanism of Action

While the exact mechanism of action for “2-(2-Iodoethyl)oxetane” is not specified in the search results, oxetanes in general have been found to inhibit gastric acid secretion by suppressing gastrin secretion .

Safety and Hazards

The safety data sheet for a similar compound, “2-(Iodomethyl)oxetane”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used to fine-tune physicochemical properties of drug compounds . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .

Properties

IUPAC Name

2-(2-iodoethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-3-1-5-2-4-7-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWJZCJFYFPQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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